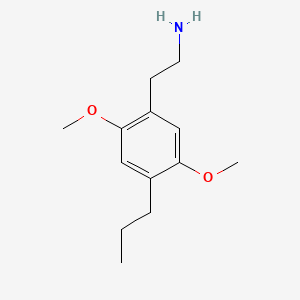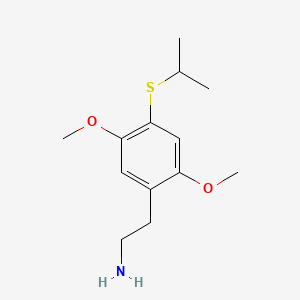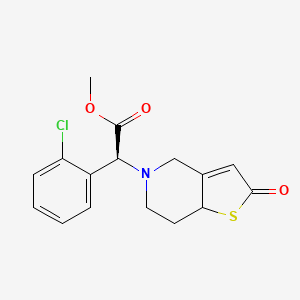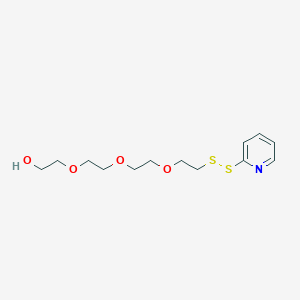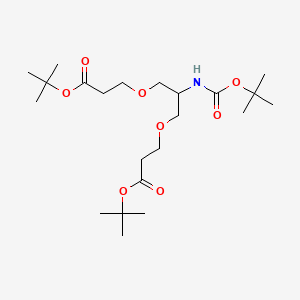
A-1210477
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A-1210477は、B細胞リンパ腫2(BCL-2)ファミリータンパク質のメンバーである、ミエロイド細胞白血病1(MCL-1)の選択的阻害剤です。MCL-1は、アポトーシスを阻止することにより、癌細胞の生存に重要な役割を果たす抗アポトーシスタンパク質です。 This compoundは、MCL-1に高い親和性と特異性で結合し、MCL-1依存性癌細胞のアポトーシスを促進します .
科学的研究の応用
A-1210477 has a wide range of scientific research applications, including:
作用機序
A-1210477は、MCL-1のBH3ドメインに特異的に結合することにより効果を発揮し、それによりMCL-1がBAXやBAKなどのアポトーシス促進タンパク質と相互作用することを防ぎます。 このMCL-1相互作用の阻害は、内在性アポトーシス経路の活性化につながり、MCL-1依存性癌細胞のアポトーシス誘導をもたらします . この化合物のMCL-1に対する高い親和性と選択性は、アポトーシスの分子メカニズムを研究し、標的とする癌療法を開発するための貴重なツールとなります .
類似の化合物との比較
This compoundは、次のような他のMCL-1阻害剤と比較されます。
UMI-77: This compoundに比べて効力と特異性が低い別のMCL-1阻害剤.
S63845: This compoundよりもMCL-1に対する親和性が高い強力なMCL-1阻害剤.
ABT-263(ナビトクラックス): This compoundと併用して、その抗癌効果を高めることができるBCL-2/BCL-XL阻害剤.
This compoundは、MCL-1に対する高い選択性と、他のBCL-2ファミリー阻害剤に対する耐性を克服する能力によってユニークです .
生化学分析
Biochemical Properties
A-1210477 specifically binds MCL-1 and promotes apoptosis of cancer cells in an MCL-1-dependent manner . It has been shown to disrupt the MCL-1/BIM complexes . This compound inhibits MCL-1-NOXA interactions with an IC50 of approximately 1 μM, while having no effect on BCL-2-BIM or BCL-XL-BCL-XS interactions .
Cellular Effects
This compound has been shown to induce apoptosis in various cancer cell lines, including the breast cancer cell line HCC-1806 . It has also been shown to reduce the amount of BIM co-immunoprecipitated with MCL-1 antibody . Furthermore, this compound has been shown to trigger apoptosis signaling and reduce the levels of putative stem biomarkers in HCC cell lines .
Molecular Mechanism
This compound acts by binding to MCL-1 and preventing its degradation . This leads to the disruption of MCL-1/BIM complexes, thereby promoting apoptosis . It also inhibits MCL-1-NOXA interactions .
Temporal Effects in Laboratory Settings
This compound has been shown to trigger rapid cell death, sometimes occurring within 0.5–1 hour . This suggests that this compound has a quick onset of action.
準備方法
合成経路と反応条件
A-1210477は、さまざまな化学反応を含む多段階プロセスによって合成されます。 この化合物の化学名は、7- (5- ( (4- (4- (N,N-ジメチルスルファモイル)ピペラジン-1-イル)フェノキシ)メチル)-1,3-ジメチル-1H-ピラゾール-4-イル)-1- (2-モルホリノエチル)-3- (3- (ナフタレン-1-イルオキシ)プロピル)-1H-インドール-2-カルボン酸です . 合成には、次の重要な手順が含まれます。
- ピラゾール環の形成。
- インドール部分の導入。
- ナフタレンイルオキシプロピル基の付加。
- モルホリノエチル基の添加。
- ジメチルスルファモイルピペラジン誘導体との最終的なカップリング。
工業的生産方法
This compoundの工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高スループット反応器、自動合成、および精製技術の使用が含まれ、最終製品の高い収率と純度が保証されます .
化学反応の分析
反応の種類
A-1210477は、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、酸化誘導体になる可能性があります。
還元: 還元反応は、分子内の特定の官能基を修飾するために実行できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体があり、それらはさらなる研究開発に使用できます .
科学研究アプリケーション
This compoundは、次のような幅広い科学研究アプリケーションを持っています。
類似化合物との比較
A-1210477 is compared with other MCL-1 inhibitors, such as:
UMI-77: Another MCL-1 inhibitor with lower potency and specificity compared to this compound.
S63845: A potent MCL-1 inhibitor with a higher affinity for MCL-1 than this compound.
ABT-263 (Navitoclax): A BCL-2/BCL-XL inhibitor that can be used in combination with this compound to enhance its anti-cancer effects.
This compound is unique due to its high selectivity for MCL-1 and its ability to overcome resistance to other BCL-2 family inhibitors .
特性
IUPAC Name |
7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-(2-morpholin-4-ylethyl)-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H55N7O7S/c1-33-43(41(49(4)47-33)32-60-36-19-17-35(18-20-36)51-22-24-52(25-23-51)61(56,57)48(2)3)40-14-8-13-38-39(15-9-29-59-42-16-7-11-34-10-5-6-12-37(34)42)45(46(54)55)53(44(38)40)26-21-50-27-30-58-31-28-50/h5-8,10-14,16-20H,9,15,21-32H2,1-4H3,(H,54,55) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVAWGSQPHFXKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCOCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H55N7O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does A-1210477 interact with its target MCL-1?
A1: this compound binds directly to the BH3-binding groove of MCL-1, mimicking the interaction of pro-apoptotic BH3-only proteins. [] This disrupts the interaction between MCL-1 and pro-apoptotic proteins like BAK and BIM, freeing them to induce apoptosis. [, , , ]
Q2: What are the downstream effects of MCL-1 inhibition by this compound?
A2: By inhibiting MCL-1, this compound promotes the activation of pro-apoptotic proteins like BAK and BAX. [, , ] This leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, ultimately triggering apoptosis. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C43H49N7O7S, and its molecular weight is 792.0 g/mol.
Q4: What is known about the stability of this compound under various conditions and potential formulation strategies to improve its stability, solubility, or bioavailability?
A4: While the research focuses on the biological activity of this compound, specific details regarding its stability under various conditions and formulation strategies are not explicitly provided.
Q5: Which cancer cell lines are sensitive to this compound in vitro?
A5: this compound has demonstrated efficacy against a variety of cancer cell lines in vitro, including:
- Acute Myeloid Leukemia (AML): OCI-AML3, MOLM13, MV4-11, HL-60, KG-1, Kasumi [, , , , ]
- Acute Lymphoblastic Leukemia (ALL): Bal-KHc []
- Multiple Myeloma: H929, MM.1S [, ]
- Cervical Cancer: HeLa, C33A, SiHa, CaSki []
- Esophageal Squamous Cell Carcinoma (ESCC): 4-nitroquinoline-1-oxide (4-NQO)-induced ESCC mouse model []
- Triple-Negative Breast Cancer (TNBC): MDA-MB-231 [, , ]
- Diffuse Large B Cell Lymphoma (DLBCL): U-2946 []
Q6: Has this compound shown efficacy in vivo, and if so, in which animal models?
A6: Yes, this compound has shown promising antitumor activity in vivo:
- AML: this compound reduced AML cell burden in xenograft mouse models using MOLM13 and patient-derived AML cells. []
- ESCC: this compound decreased tumor formation and weight loss in a dose-dependent manner in a mouse model of ESCC induced by 4-NQO. []
Q7: Are there any clinical trials currently underway with this compound?
A7: While this compound has shown promising preclinical results, the provided research does not mention any ongoing clinical trials.
Q8: What are the known mechanisms of resistance to this compound?
A8: Research suggests that resistance to this compound can emerge through:
- Upregulation of other anti-apoptotic BCL-2 family members: Increased expression of BCL-XL, BCL-2 A1, or BFL-1 has been observed in some this compound-resistant cells. [, , ]
- Activation of alternative pro-survival pathways: Increased activity of the MAPK pathway, leading to elevated MCL-1 expression, has been linked to this compound resistance. []
- Metabolic reprogramming: Targeting glutamine metabolism can sensitize resistant cells to this compound, suggesting metabolic adaptation as a resistance mechanism. [, ]
Q9: Does cross-resistance exist between this compound and other anti-cancer agents?
A9: The research highlights a potential for cross-resistance between this compound and venetoclax (ABT-199), a BCL-2 selective inhibitor. Venetoclax treatment can lead to upregulation of MCL-1, conferring resistance to this compound. [] Conversely, this compound can overcome resistance to ABT-737, a BCL-2/BCL-XL inhibitor, in AML cells by targeting MCL-1. []
Q10: Which combination therapies involving this compound have shown promise in preclinical studies?
A10: this compound has demonstrated synergistic anti-cancer activity in combination with several agents, including:
- Other BH3 mimetics: Combining this compound with venetoclax (ABT-199), ABT-263 (navitoclax), or A-1155463 (BCL-XL inhibitor) has shown synergistic effects in various cancer cell lines. [, , , , , ]
- CDK9 inhibitors: Co-administration of this compound with CDK9 inhibitors downregulates MCL-1 expression and enhances apoptosis in ABT-199-resistant cells. []
- MEK inhibitors: Combined treatment with this compound and the MEK inhibitor cobimetinib effectively reverses apoptosis resistance in BRAFV600E-mutant colorectal cancer cells by suppressing MCL-1 expression. [, ]
- mTOR inhibitors: this compound synergizes with mTOR inhibitors like AZD2014 and rapamycin to induce apoptosis in AML cells, suggesting a role for mTOR signaling in this compound resistance. []
Q11: What is the rationale for combining this compound with other agents?
A11: Combining this compound with other agents aims to:
- Overcome resistance mechanisms: Targeting multiple anti-apoptotic proteins or pro-survival pathways can enhance efficacy and potentially prevent or delay resistance development. [, , , , , , , , ]
- Achieve synergistic cytotoxicity: Combining this compound with other drugs can induce greater cell death than either agent alone. [, , , , , ]
Q12: Are there any known biomarkers to predict the efficacy of this compound or monitor treatment response?
A12: The level of MCL-1 expression in cancer cells is suggested as a potential biomarker for predicting sensitivity to this compound. [, , ] Additionally, the ratio of BIM to BCL-2 has been implicated as a predictor of sensitivity to ABT-199, and considering the interplay between MCL-1 and BCL-2, this ratio could potentially be investigated for this compound as well. []
Q13: Have there been any studies exploring targeted delivery strategies for this compound?
A13: One study describes a biomimetic nanomedicine utilizing apolipoprotein E (ApoE) peptide-decorated red blood cell membrane and pH-sensitive dextran nanoparticles for brain-targeted delivery of this compound in combination with ABT-263 for glioblastoma therapy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


